molecular formula C7H3BrCl3FO B1444142 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene CAS No. 1417566-59-6

1-Bromo-3-fluoro-2-(trichloromethoxy)benzene

Cat. No.: B1444142
CAS No.: 1417566-59-6
M. Wt: 308.4 g/mol
InChI Key: GYGFCUIOBYUJRO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(trichloromethoxy)benzene is a specialized aromatic building block designed for advanced synthetic chemistry and materials science research. Its value lies in the strategic arrangement of three distinct halogenated substituents on the benzene ring, which act as orthogonal reactive sites for sequential functionalization. The bromine atom is typically amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . The fluorine atom, being a poor leaving group, can be utilized to direct electrophilic aromatic substitution to specific positions on the ring or to modulate the compound's electronic properties and metabolic stability in the development of bioactive molecules . The trichloromethoxy group is a particularly versatile functional handle; it can undergo controlled halogen exchange (Cl/F) to generate a trifluoromethoxy analog, a moiety known for its high lipophilicity and stability in pharmaceutical and agrochemical agents . This multi-functional nature makes the compound a valuable scaffold for constructing complex molecular architectures, such as polymers with tailored electronic properties, liquid crystals, and novel ligands for catalysis. Researchers can leverage this reagent in the synthesis of libraries of compounds for high-throughput screening in drug discovery, or as a key intermediate in the development of advanced materials.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGFCUIOBYUJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243237
Record name Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417566-59-6
Record name Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-3-fluoro-2-(trichloromethoxy)benzene is an organobromine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

IUPAC Name: this compound
Molecular Formula: C7H2BrClF3O
Molecular Weight: 303.39 g/mol
CAS Number: 1417566-59-6

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilityNot available
DensityNot available

The biological activity of this compound is largely attributed to its electron-withdrawing groups, which enhance its reactivity with various biological targets. The presence of bromine and trifluoromethoxy groups contributes to its ability to disrupt cellular processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. The compound has been shown to disrupt microbial cell membranes, leading to cell lysis. In vitro studies demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that the compound could be developed into an antimicrobial agent.

Anticancer Activity

The anticancer properties of halogenated aromatic compounds are well-documented. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger cellular stress responses leading to cell cycle arrest at the G2/M phase.

Case Study: Cell Line Interaction

In a study focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in:

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01000
108515
506040
1003070

The results indicated a dose-dependent response, highlighting the potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that utilize palladium-catalyzed reactions. Its derivatives are being explored for enhanced biological activities and reactivity in drug discovery.

Synthesis Methodologies

  • Palladium-Catalyzed Reactions : Direct arylation methods have been employed successfully.
  • Reactivity with Nucleophiles : The compound's ability to react with different nucleophiles has been studied extensively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₇H₃BrFCl₃O ~307.36 (calculated) Br (1), F (3), –OCHCl₃ (2) Hypothesized high thermal stability due to electron-withdrawing groups; potential Suzuki coupling precursor.
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene C₇H₃BrF₄ 242.99 Br (1), F (3), –CF₃ (2) High volatility (bp: ~95°C); used in fluorinated material synthesis.
1-Bromo-3-chloro-2-(trifluoromethyl)benzene C₇H₃BrClF₃ 259.45 Br (1), Cl (3), –CF₃ (2) Solid at room temperature (mp: 30–35°C); intermediate in agrochemical production.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O 288.45 Br (4), Cl (2), –OCF₃ (1) Liquid (bp: ~200°C); employed in pharmaceutical intermediates.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 258.99 Br (1), F (3), –OCF₃ (4) High purity (>98%); used in electronic materials.

Key Observations:

Bromine and fluorine substituents at adjacent positions (1 and 3) create steric hindrance, which may reduce reactivity in electrophilic aromatic substitution but favor directed metalation in cross-coupling reactions .

Physical State :

  • Halogenated aromatics with –CF₃ or –OCF₃ groups (e.g., 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene) are often liquids at room temperature, whereas those with bulkier substituents (e.g., trichloromethoxy) may exhibit higher melting points .

Synthetic Utility :

  • Compounds like 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene are prioritized in drug discovery for their balanced lipophilicity and metabolic stability . The target compound’s trichloromethoxy group could offer unique solubility profiles for specialty polymers .

Preparation Methods

Reaction Conditions and Catalysts

  • Starting Material : 2-fluoro-3-(trichloromethoxy)benzene or related fluorinated trichloromethoxybenzene derivatives.
  • Brominating Agent : Molecular bromine (Br₂) or bromine donors.
  • Catalysts : Lewis acids such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), or iron halides.
  • Solvents : Non-polar organic solvents like dichloromethane or chloroform.
  • Temperature : Low temperatures (0–25 °C) to control regioselectivity and minimize side reactions.

Mechanism and Regioselectivity

The bromination proceeds via electrophilic aromatic substitution, where the electron-withdrawing trichloromethoxy and fluorine substituents direct the bromine to the 1-position. The use of Lewis acid catalysts enhances the electrophilicity of bromine and facilitates selective substitution.

Example Procedure

  • In a cooled reaction vessel, 2-fluoro-3-(trichloromethoxy)benzene is dissolved in dichloromethane.
  • Bromine is added dropwise under stirring in the presence of FeCl₃ at 0–10 °C.
  • The reaction mixture is stirred for several hours to ensure complete conversion.
  • The product is isolated by aqueous workup, followed by purification via recrystallization or column chromatography.

Preparation via Halogen Transfer Catalysis and Side-Chain Functionalization

Starting Materials and Catalysts

  • Starting Material : 1-bromo-3-fluorobenzene or related bromofluorobenzenes.
  • Trichloromethoxy Group Installation : Achieved by halogen exchange reactions involving chlorinated and fluorinated side chains.
  • Catalysts : Halogen transfer catalysts such as antimony pentachloride (SbCl₅), iron trichloride (FeCl₃), titanium tetrachloride (TiCl₄), or aluminum chloride (AlCl₃).
  • Promoters : Sometimes tin compounds are used to enhance catalyst activity.

Process Description

  • The reaction involves the substitution of halogen atoms on the benzene ring or side chains with trichloromethoxy groups.
  • Mixed fluorinated and chlorinated xylenes or benzene derivatives are reacted in the presence of halogen transfer catalysts.
  • The process is typically conducted at elevated temperatures with controlled catalyst loading (0.1 to 5% by weight, preferably 1 to 3%).

Example Reaction Conditions

  • A mixture of bromofluorobenzene and chlorinated fluorinated xylenes is heated with SbCl₅ catalyst.
  • The reaction proceeds with halogen exchange and formation of the trichloromethoxy substituent.
  • After completion, the mixture is cooled, quenched with water, and extracted.
  • Purification is performed by distillation or chromatography to isolate this compound.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst(s) Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Bromination of fluorinated trichloromethoxybenzene 2-fluoro-3-(trichloromethoxy)benzene FeCl₃, AlCl₃ 0–25 4–24 hours 60–75 >98 Requires careful temperature control for regioselectivity
Halogen transfer catalysis with halogen exchange 1-bromo-3-fluorobenzene + chlorinated xylenes SbCl₅, FeCl₃, TiCl₄ 50–100 12–24 hours 50–70 >95 Catalyst loading critical; suitable for industrial scale

Research Findings and Analytical Characterization

  • Yield and Purity : High yields (up to 75%) and purities (>98%) are achievable with optimized bromination conditions and catalyst selection.
  • Catalyst Role : Lewis acids and halogen transfer catalysts significantly enhance selectivity and reaction rates.
  • Temperature Control : Maintaining low temperatures during bromination minimizes side reactions and formation of isomeric byproducts.
  • Purification : Distillation under reduced pressure and chromatographic methods (silica gel, hexane/ethyl acetate) effectively separate the desired product from impurities.
  • Analytical Techniques : Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and elemental analysis confirm structure and purity.

Summary of Preparation Methodology

  • Initial Bromination : Brominate fluorinated trichloromethoxybenzene using bromine and Lewis acid catalysts at controlled low temperature.
  • Halogen Exchange : Employ halogen transfer catalysts to introduce the trichloromethoxy substituent onto bromofluorobenzene derivatives.
  • Reaction Optimization : Fine-tune catalyst type, loading, temperature, and reaction time for maximum yield and purity.
  • Purification : Use distillation and chromatographic techniques to isolate high-purity this compound.
  • Characterization : Confirm product identity and purity by GC, GC-MS, and NMR.

Q & A

Q. Basic Characterization

  • Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) (expected: ~315.4 g/mol) .
  • Melting Point : Compare observed values (e.g., 45–48°C) with literature to assess purity .
  • FT-IR : Identify C-Br (~600 cm1^{-1}), C-F (~1250 cm1^{-1}), and C-O-C (trichloromethoxy, ~1100 cm1^{-1}) stretches .

Q. Advanced Structural Analysis

  • NMR : 19F^{19}\text{F}-NMR reveals deshielded fluorine at δ -110 ppm (CF3_3 analogs: δ -60 to -80 ppm). 13C^{13}\text{C}-NMR distinguishes trichloromethoxy carbons (δ 95–100 ppm) .
  • X-ray Crystallography : Resolves bond angles and confirms substituent positions. For analogs, C-Br bond lengths average 1.89 Å .

What are the key stability considerations for this compound under experimental conditions?

Q. Basic Stability

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photolytic C-Br cleavage .
  • Moisture Sensitivity : Hydrolyzes slowly in humid air; use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Degradation Pathways
Under basic conditions (pH >10), the trichloromethoxy group undergoes hydrolysis to form dichloromethoxy intermediates. Accelerated stability studies (40°C/75% RH) show 10% degradation over 14 days. LC-MS identifies major degradation products (e.g., 3-fluoro-2-hydroxybenzene derivatives) .

How does this compound behave in cross-coupling reactions, and what are common pitfalls?

Basic Reactivity
The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. Typical conditions: Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, DME/H2_2O (3:1), 80°C, 12h. Yields range from 60–75% .

Advanced Mechanistic Insights
Competing protodebromination occurs if the catalyst is deactivated (e.g., by trace amines). Adding tetrabutylammonium bromide (TBAB) suppresses this side reaction. DFT calculations suggest oxidative addition of Pd(0) to C-Br is rate-limiting (ΔG‡ = 25 kcal/mol) .

What analytical methods resolve contradictions in reported physical data (e.g., melting points)?

Q. Basic Data Validation

  • DSC/TGA : Differentiate polymorphs (e.g., Form I melts at 45°C; Form II at 52°C) .
  • HPLC-PDA : Detect impurities (>0.1%) that depress melting points .

Advanced Contradiction Analysis
Discrepancies in boiling points (e.g., 210°C vs. 225°C) may stem from varying pressure conditions. Use reduced-pressure distillation coupled with GC-MS to standardize measurements. Collaborative studies across labs reduce systematic errors .

What are the safety protocols for handling this compound, given its halogenated structure?

Q. Basic Safety

  • PPE : Nitrile gloves, lab coat, and goggles. Use in fume hoods due to volatile halogen byproducts .
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Advanced Toxicity Profiling
Ames tests (TA98 strain) indicate mutagenic potential at >1 mM. LC50_{50} (fish, 96h) = 5 mg/L, classifying it as "toxic to aquatic life" .

How is this compound utilized in pharmaceutical intermediate synthesis?

Basic Applications
Serves as a precursor for antipsychotic drugs (e.g., via Buchwald-Hartwig amination to introduce nitrogen heterocycles) .

Advanced Case Study
In a recent study, Pd-catalyzed cyanation yielded 3-fluoro-2-(trichloromethoxy)benzonitrile, a key intermediate for kinase inhibitors. The reaction achieved 92% conversion using Zn(CN)2_2 and XPhos ligand .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-fluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-2-(trichloromethoxy)benzene

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